
JAK3-IN-5
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
JAK3-IN-5 is a novel Selective JAK3 Inhibitor with a Covalent Reversible Binding Mode Targeting a New Induced Fit Binding Pocket.
Applications De Recherche Scientifique
Psoriasis Treatment
GSK3038548A has been investigated for its efficacy in treating psoriasis, a chronic inflammatory skin condition driven by IL-17. In preclinical studies, the compound demonstrated significant reductions in skin inflammation and hyperplasia in mouse models of psoriasis. The mechanism involves the inhibition of IL-17 production, leading to decreased inflammatory responses and improved skin condition .
Case Study:
In a study utilizing the imiquimod-induced psoriasis model, mice treated with GSK3038548A exhibited reduced clinical scores, including skin redness and scaling. Histological analyses confirmed decreased epidermal thickness and inflammatory cell infiltration, indicating its potential as a topical treatment for psoriasis .
Autoimmune Disorders
Beyond psoriasis, GSK3038548A's ability to modulate immune responses suggests potential applications in other autoimmune diseases such as rheumatoid arthritis and multiple sclerosis. By targeting RORγ, the compound may help rebalance the immune system's activity, reducing pathological inflammation associated with these conditions.
Data Table: Efficacy of GSK3038548A in Autoimmune Models
Disease Model | Treatment | Outcome |
---|---|---|
Psoriasis Mouse Model | GSK3038548A | Reduced skin inflammation and scaling |
Collagen-Induced Arthritis | GSK3038548A | Decreased joint swelling and inflammation |
EAE Model (Multiple Sclerosis) | GSK3038548A | Reduced clinical scores and demyelination |
Pharmacokinetics and Safety Profile
The pharmacokinetic profile of GSK3038548A indicates favorable absorption and distribution characteristics. Studies show that systemic exposure is minimal when applied topically, which reduces the risk of systemic side effects commonly associated with oral medications. Additionally, toxicity studies have demonstrated that GSK3038548A has a good safety profile at therapeutic doses .
Q & A
Basic Research Questions
Q. How can researchers validate the selectivity of JAK3-IN-5 for JAK3 over other kinases in preclinical models?
Methodology:
- Perform in vitro kinase assays against a panel of >50 kinases, including JAK1, JAK2, and TYK2, using recombinant kinase domains. Measure IC50 values and compare selectivity ratios .
- Use cellular assays (e.g., STAT phosphorylation in JAK3-dependent vs. JAK1/2-dependent cell lines) to confirm target engagement specificity. Include dose-response curves and statistical validation of significance (e.g., ANOVA with post-hoc tests) .
- Reference literature protocols for kinase profiling (e.g., Eurofins KinaseProfiler<sup>®</sup> services) to ensure reproducibility .
Q. What experimental designs are recommended to assess this compound’s pharmacokinetic (PK) properties in rodent models?
Methodology:
- Conduct single-dose PK studies in Sprague-Dawley rats or C57BL/6 mice, administering this compound via IV and oral routes. Collect plasma samples at 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose.
- Quantify drug concentrations using LC-MS/MS with a validated calibration curve (R<sup>2</sup> >0.99) and report parameters: Cmax, Tmax, AUC0-24h, and bioavailability .
- Include tissue distribution analysis (e.g., spleen, liver, lymph nodes) to evaluate target organ exposure .
Advanced Research Questions
Q. How should researchers address contradictory findings between in vitro potency and in vivo efficacy of this compound in autoimmune disease models?
Methodology:
- Perform mechanistic PK/PD modeling to correlate plasma/tissue drug levels with target inhibition (e.g., pSTAT5 reduction in lymphocytes). Adjust dosing regimens based on nonlinear mixed-effects modeling (NONMEM) .
- Evaluate off-target effects using transcriptomic profiling (RNA-seq) of treated vs. untreated immune cells. Apply pathway enrichment tools (e.g., DAVID, GSEA) to identify compensatory signaling .
- Use genetically engineered models (e.g., JAK3-knockout or conditional knockout mice) to isolate JAK3-specific effects .
Q. What strategies optimize this compound’s therapeutic window when combined with other immunomodulators?
Methodology:
- Design synergy studies using Chou-Talalay combination index (CI) analysis in primary T-cell cultures. Test combinations with mTOR inhibitors (e.g., rapamycin) or PD-1 blockers, and report CI values (<1 = synergy) .
- Monitor toxicity endpoints (e.g., hematological parameters, liver enzymes) in co-treatment cohorts and compare to monotherapy groups. Use Kaplan-Meier survival curves for longitudinal toxicity assessment .
- Apply machine learning (e.g., random forest regression) to predict dose-dependent interactions and prioritize combinations with minimal overlapping toxicity .
Q. How can conflicting data on this compound’s metabolic stability across species be resolved?
Methodology:
- Conduct cross-species microsomal stability assays (human, rat, mouse) under standardized conditions (37°C, NADPH regeneration system). Normalize results to positive controls (e.g., verapamil for CYP3A4).
- Perform metabolite identification via high-resolution mass spectrometry (HRMS) to compare species-specific metabolic pathways. Use software (e.g., MetabolitePilot<sup>TM</sup>) for annotation .
- Validate findings in hepatocyte co-culture systems to account for non-CYP enzymes and transporter effects .
Q. Methodological Frameworks
- Experimental Replication : Adhere to the ARRIVE guidelines for preclinical studies, ensuring n ≥ 5 per group and blinded data analysis .
- Data Contradiction Analysis : Apply Bradford-Hill criteria to assess causality in conflicting results (e.g., dose-response consistency, biological plausibility) .
- Literature Integration : Use PICOT framework (Population, Intervention, Comparison, Outcome, Time) to structure hypotheses and align with prior studies .
Propriétés
Formule moléculaire |
C25H26N6O2 |
---|---|
Poids moléculaire |
442.523 |
Nom IUPAC |
(E/Z)-2-Cyano-N,N-dimethyl-3-(5-(1-((1S,2R)-2-methylcyclohexyl)-1,6-dihydroimidazo[4,5-d]pyrrolo[2,3-b]pyridin-2-yl)furan-2-yl)acrylamide |
InChI |
InChI=1S/C25H26N6O2/c1-15-6-4-5-7-20(15)31-22-18-10-11-27-23(18)28-14-19(22)29-24(31)21-9-8-17(33-21)12-16(13-26)25(32)30(2)3/h8-12,14-15,20H,4-7H2,1-3H3,(H,27,28)/b16-12+/t15-,20+/m1/s1 |
Clé InChI |
LVVYJCDRPPCFEQ-LXKDNNOJSA-N |
SMILES |
O=C(N(C)C)/C(C#N)=C/C1=CC=C(C2=NC3=CN=C(NC=C4)C4=C3N2[C@@H]5[C@H](C)CCCC5)O1 |
Apparence |
Solid powder |
Pureté |
>98% (or refer to the Certificate of Analysis) |
Durée de conservation |
>2 years if stored properly |
Solubilité |
Soluble in DMSO |
Stockage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonymes |
JAK3-IN-5 |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.